molecular formula C8H10N2 B1606285 1-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine CAS No. 64608-66-8

1-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine

Cat. No.: B1606285
CAS No.: 64608-66-8
M. Wt: 134.18 g/mol
InChI Key: UQKRKTNWNQKYDK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine can be achieved through various synthetic routes. One common method involves the transition-metal-free strategy, which includes the following steps :

    Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature, creating 2-(acylethynyl)pyrroles.

    Addition of propargylamine: The obtained acetylenes are then reacted with propargylamine to produce N-propargylenaminones.

    Intramolecular cyclization: The final step involves intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO), resulting in the formation of the desired compound.

Chemical Reactions Analysis

1-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:

    Oxidation: This reaction can be performed using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine has a wide range of scientific research applications:

Mechanism of Action

The exact mechanism of action of 1-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine is not fully understood. it is believed to exert its effects through interactions with various molecular targets and pathways. For instance, it has been shown to inhibit certain kinases, which play a crucial role in cell signaling and cancer progression . Further research is needed to elucidate the detailed mechanisms and pathways involved.

Comparison with Similar Compounds

1-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-methyl-3,4-dihydropyrrolo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c1-7-8-3-2-5-10(8)6-4-9-7/h2-3,5H,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQKRKTNWNQKYDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NCCN2C1=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30342768
Record name 1-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64608-66-8
Record name 1-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The solid N-[2-(1H-pyrrol-1-yl)ethyl]acetamide (8 g, described in Example 1) is added cautiously in small portions into phosphorus oxychloride (45 ml) upon stirring. The mixture is refluxed for 60 min and evaporated under reduced pressure (1 mm Hg). The residue is partitioned between 10% sodium hydroxide and diethyl ether, and the organic phase is separated and evaporated. The residue is filtered through a column of neutral alumina packed in chloroform and the eluates are evaporated to obtain 6.7 g of the title compound which solidified: mp 25°-27° C. and nmr(CDCl3) δ 2.28(s), 3.84(s), 6.12(t), 6.36(d) and 6.64.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine
Reactant of Route 2
1-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine
Reactant of Route 3
1-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine
Reactant of Route 4
1-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine
Reactant of Route 5
1-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine
Reactant of Route 6
1-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine

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